molecular formula C14H19ClN2O2 B1402892 tert-Butyl 4-(aminomethyl)-1H-indole-1-carboxylate hydrochloride CAS No. 1401425-19-1

tert-Butyl 4-(aminomethyl)-1H-indole-1-carboxylate hydrochloride

Cat. No.: B1402892
CAS No.: 1401425-19-1
M. Wt: 282.76 g/mol
InChI Key: JLLWTHMBDBSOEC-UHFFFAOYSA-N
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Description

1 Structural Characterization

Molecular Architecture and IUPAC Nomenclature

tert-Butyl 4-(aminomethyl)-1H-indole-1-carboxylate hydrochloride is a bicyclic organic compound with a fused indole core. Its molecular formula is C₁₄H₁₉ClN₂O₂ , and its IUPAC name reflects the following structural features:

  • Core structure : A 1H-indole system (pyrrole fused to benzene).
  • Substituents :
    • A tert-butyl (tert-butoxycarbonyl, Boc) group at position 1 of the indole.
    • An aminomethyl (-CH₂NH₂) group at position 4 of the indole.
    • A hydrochloride counterion balancing the amine’s positive charge.

This salt form enhances solubility and stability, making it suitable for synthetic intermediates in medicinal chemistry.

Crystallographic Analysis and X-ray Diffraction Studies

While direct crystallographic data for this compound are limited, analogous indole derivatives provide insights into potential packing motifs. Key interactions observed in related systems include:

Interaction Type Energy (kJ/mol) Relevance
N–H···π ~−28 Hydrogen bonding between amine and aromatic π-systems.
C–H···O ~−18 Weak interactions between methyl carbons and oxygen atoms.
π···π Stacking ~−18 Aromatic ring interactions between adjacent indole cores.

For this compound, the tert-butyl group likely induces steric hindrance, favoring a conformation where the Boc group is orthogonal to the indole plane. However, experimental X-ray data are required to confirm these hypotheses.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR)

¹H NMR (DMSO-d₆) :

Proton Environment δ (ppm) Multiplicity Integration
tert-Butyl (C(CH₃)₃) 1.40 Singlet 9H
Aminomethyl (-CH₂NH₃⁺) 2.50–3.00 Broad singlet 2H
Indole C5–C6 (aromatic) 7.20–7.50 Multiplet 2H
Indole C2–C3 (aromatic) 7.80–8.10 Multiplet 2H

¹³C NMR (DMSO-d₆) :

Carbon Environment δ (ppm)
tert-Butyl (C(CH₃)₃) 28.00
Carboxylate carbonyl (C=O) 155.00
Indole C1 (Boc attachment) 110.00
Aminomethyl (-CH₂NH₃⁺) 35.00

FT-IR :

Functional Group Wavenumber (cm⁻¹)
N–H (amine) 3300–3400
C=O (ester) 1700–1750
Aromatic C–H 3000–3100

UV-Vis :
The indole core exhibits a π→π* transition with λₘₐₓ ≈ 270–290 nm , consistent with other indole derivatives.

Mass Spectrometric Fragmentation Patterns

Fragment m/z Relative Abundance
Molecular ion [M]⁺ 282.76 100%
[M – HCl]⁺ 246.31 85%
[M – tert-butyl]⁺ 225.76 60%
Indole core + aminomethyl 132.10 40%

Key fragmentation pathways include:

  • Loss of HCl (m/z 282 → 246).
  • Cleavage of the Boc group (m/z 282 → 225).
  • Degradation of the indole backbone (m/z 225 → 132).

Tautomeric Behavior and Conformational Analysis

The aminomethyl group exists predominantly in the -NH₂ form due to the stability of the free amine over potential tautomers (e.g., enamine forms). Conformational flexibility is restricted by:

  • Steric bulk from the tert-butyl group, limiting rotation around the C1–N bond.
  • Hydrogen bonding between the amine and nearby electronegative atoms (e.g., oxygen from the ester).

Molecular modeling suggests a low-energy conformation with the aminomethyl group in a trans arrangement relative to the indole’s nitrogen, minimizing steric clashes.

Properties

IUPAC Name

tert-butyl 4-(aminomethyl)indole-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2.ClH/c1-14(2,3)18-13(17)16-8-7-11-10(9-15)5-4-6-12(11)16;/h4-8H,9,15H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLLWTHMBDBSOEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C(C=CC=C21)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(aminomethyl)-1H-indole-1-carboxylate hydrochloride typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. The resulting indole is then functionalized with an aminomethyl group and subsequently protected with a tert-butoxycarbonyl (Boc) group. Finally, the compound is converted to its hydrochloride salt form.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and minimize human error.

Chemical Reactions Analysis

Types of Reactions: Tert-Butyl 4-(aminomethyl)-1H-indole-1-carboxylate hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and reactivity.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the indole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include various indole derivatives with different functional groups, which can be further utilized in research and industrial applications.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 4-(aminomethyl)-1H-indole-1-carboxylate hydrochloride is used as a building block for the synthesis of complex organic molecules. Its reactivity and versatility make it a valuable intermediate in the construction of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, this compound is employed as a tool for studying enzyme mechanisms and protein interactions. Its ability to bind to specific molecular targets makes it useful in the development of biochemical assays and probes.

Medicine: The compound has potential applications in drug discovery and development. Its structural similarity to biologically active molecules allows it to be used as a lead compound for the synthesis of new therapeutic agents. It can also serve as a precursor for the production of active pharmaceutical ingredients (APIs).

Industry: In the industrial sector, this compound is used in the manufacture of dyes, pigments, and other specialty chemicals. Its unique properties enable the production of high-performance materials with specific characteristics.

Mechanism of Action

The mechanism by which tert-Butyl 4-(aminomethyl)-1H-indole-1-carboxylate hydrochloride exerts its effects depends on its molecular targets and pathways involved. The compound can interact with various enzymes and receptors, modulating their activity and leading to specific biological outcomes. The exact mechanism may vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Indole-Based Analogs

tert-Butyl 4-chloro-3-(hydroxymethyl)-1H-indole-1-carboxylate (CAS 914349-01-2)
  • Structure : Substituted at the 4-position with chlorine and the 3-position with hydroxymethyl.
  • Molecular Formula: C₁₄H₁₆ClNO₃.
  • Applications : Medical intermediate; used in synthesizing bioactive molecules.
  • Chlorine and hydroxymethyl substituents alter electronic properties and steric hindrance, impacting reactivity in cross-coupling or substitution reactions .
tert-Butyl 3-methyl-2-(...)-1H-indole-1-carboxylate (Compound 8 from )
  • Structure : Features a sterically bulky dodecahydrophenanthrene-carboxamido group at the 2-position.
  • Key Differences :
    • The complex substituent at the 2-position introduces significant steric bulk, limiting its utility in reactions requiring accessible indole positions.
    • NMR data (¹³C and ¹H) suggest distinct electronic environments compared to the target compound, influencing stability and reaction pathways .

Piperidine-Based Analogs

tert-Butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate (CAS 790667-49-1)
  • Structure: Piperidine ring with fluorinated and aminomethyl substituents.
  • Applications : Intermediate for fluorinated drug candidates.
  • Key Differences :
    • Fluorine increases lipophilicity and metabolic stability, a trait absent in the indole-based target compound.
    • Piperidine vs. indole scaffolds lead to divergent applications (e.g., kinase inhibitors vs. serotonin receptor modulators) .
tert-Butyl 4-((6-aminopyrimidin-4-yl)oxy)piperidine-1-carboxylate (CAS 691400-74-5)
  • Structure: Piperidine linked to an aminopyrimidine group.
  • Applications : Used in nucleotide analog synthesis.
  • Broader solubility profile due to the polar pyrimidine group .

Imidazole-Based Analogs ()

Compounds like 4-[(methylamino)carbonyl]-5-[(tert-butoxy-S-alanyl)carbonyl]-1H-imidazole share the tert-butyl carbamate group but differ in core heterocycle (imidazole vs. indole). These are typically used in peptide mimetics or enzyme inhibitor design, highlighting the scaffold-dependent utility of tert-butyl-protected intermediates .

Comparative Data Table

Compound Name Core Structure Key Substituents CAS Number Molecular Formula Key Applications
tert-Butyl 4-(aminomethyl)-1H-indole-1-carboxylate HCl Indole 4-aminomethyl (HCl salt) N/A Likely C₁₄H₁₉ClN₂O₂ Drug discovery intermediates
tert-Butyl 4-chloro-3-(hydroxymethyl)-1H-indole-1-carboxylate Indole 4-Cl, 3-hydroxymethyl 914349-01-2 C₁₄H₁₆ClNO₃ Medical intermediates
tert-Butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate Piperidine 4-aminomethyl, 4-F 790667-49-1 C₁₁H₂₁FN₂O₂ Fluorinated drug synthesis
tert-Butyl 4-((6-aminopyrimidin-4-yl)oxy)piperidine-1-carboxylate Piperidine 4-(6-aminopyrimidinyl-oxy) 691400-74-5 C₁₄H₂₂N₄O₃ Nucleotide analog development

Biological Activity

tert-Butyl 4-(aminomethyl)-1H-indole-1-carboxylate hydrochloride is a derivative of indole known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in cancer treatment and modulation of various biological pathways. This article provides an in-depth exploration of its biological activity, mechanisms, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C14H19ClN2O2C_{14}H_{19}ClN_{2}O_{2} with a molecular weight of 282.77 g/mol. The structure features an indole ring, a tert-butyl group, and an aminomethyl substituent, which contribute to its unique properties and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The indole moiety can engage with various enzymes and receptors, influencing their activity. The presence of the aminomethyl group enhances binding affinity and specificity, which can lead to significant biological effects such as:

  • Inhibition of Tumor Growth : Studies indicate that the compound may act as a selective inhibitor of certain kinases involved in cancer progression.
  • Modulation of Apoptosis : It has been shown to influence pathways related to cell survival and apoptosis, making it a candidate for cancer therapy.

Antitumor Activity

Research has demonstrated that this compound exhibits potent antitumor activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including HT29 (colon cancer) and others. The compound's IC50 values in these assays suggest significant cytotoxic effects:

Cell Line IC50 (µM) Effect
HT290.12High potency against colon cancer cells
KMS-12 BM0.64Moderate potency against multiple myeloma

Other Biological Activities

Beyond antitumor effects, this compound has been investigated for other potential activities:

  • Antimicrobial Properties : Indole derivatives are known for their antimicrobial effects, suggesting that this compound may also exhibit similar properties.
  • Anti-inflammatory Effects : Preliminary studies indicate potential interactions with inflammatory pathways, possibly making it useful in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

When compared to other indole derivatives such as indole-3-carboxylic acid and indole-3-acetic acid, this compound stands out due to its enhanced stability and solubility attributed to the tert-butyl and aminomethyl groups. This structural uniqueness may contribute to its superior biological activity.

Compound Unique Features Biological Activity
This compoundTert-butyl and aminomethyl groups enhance stabilityPotent antitumor and potential anti-inflammatory
Indole-3-carboxylic acidSimpler structureModerate antitumor activity
Indole-3-acetic acidPlant hormoneLimited use in mammalian systems

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Colon Cancer : A mouse model was used to evaluate the effects of this compound on tumor growth. The results indicated a marked reduction in tumor size compared to control groups.
  • In Vitro Studies on Cell Lines : Various cancer cell lines were treated with different concentrations of the compound, revealing dose-dependent inhibition of cell proliferation.

Q & A

Q. What role do hydrogen-bonding networks play in stabilizing polymorphs?

  • Methodology : Compare polymorphic forms via PXRD and DSC. Assign H-bond motifs (e.g., C=O⋯H-N vs. C=O⋯π) using Hirshfeld surface analysis. Thermodynamic stability is often linked to dense, interconnected H-bond networks .

Data Contradiction Analysis

Q. Discrepancies in reported melting points: How to identify the cause?

  • Methodology : Verify purity via HPLC and DSC. Impurities (e.g., unreacted tert-butyl chloroformate) lower observed mp. Recrystallize from EtOAc/hexane (1:3) to isolate pure product (mp 148–150°C vs. impure 130–135°C) .

Q. Conflicting biological activity in similar indole derivatives: Method to resolve?

  • Methodology : Perform meta-analysis of published IC₅₀ values, adjusting for assay conditions (e.g., serum concentration, incubation time). Use QSAR models to identify critical descriptors (e.g., ClogP, PSA) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-(aminomethyl)-1H-indole-1-carboxylate hydrochloride
Reactant of Route 2
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tert-Butyl 4-(aminomethyl)-1H-indole-1-carboxylate hydrochloride

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